

# DS55980254 for B-cell lymphoma research

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## Compound of Interest

Compound Name: DS55980254

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[2] Targeting the B-cell receptor pathway in B-cell malignancies - PubMed (2013-05-01) The B-cell receptor (BCR) is a key component of normal B-cell development and adaptive immunity. The BCR is composed of a surface immunoglobulin, which recognizes specific antigens, and a signaling component that is composed of CD79A and CD79B heterodimers. Antigen binding to the BCR initiates a signaling cascade that is mediated by a series of kinases, including spleen tyrosine kinase (SYK), Bruton's tyrosine kinase (BTK), and the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K). The importance of the BCR signaling pathway in the pathogenesis of B-cell malignancies is highlighted by the recent discovery of mutations of key components of this pathway, including CD79A/B, in a significant subset of patients with diffuse large B-cell lymphoma (DLBCL). In addition, recent clinical trials of small-molecule inhibitors of SYK, BTK, and PI3K have demonstrated remarkable activity in a broad range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, follicular lymphoma, and DLBCL. In this review, we will discuss the normal function of the BCR signaling pathway, the genetic and epigenetic alterations of this pathway in B-cell malignancies, and the recent clinical data on specific inhibitors of this pathway. ... (2013-05-01)

- Substances
- Phosphatidylinositol 3-Kinases.
- Agammaglobulinaemia Tyrosine Kinase.
- Intracellular Signaling Peptides and Proteins.

- Protein-Tyrosine Kinases.
  - Syk Kinase. ... (2013-05-01) Antigen binding to the BCR initiates a signaling cascade that is mediated by a series of kinases, including spleen tyrosine kinase (SYK), Bruton's tyrosine kinase (BTK), and the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K). The importance of the BCR signaling pathway in the pathogenesis of B-cell malignancies is highlighted by the recent discovery of mutations of key components of this pathway, including CD79A/B, in a significant subset of patients with diffuse large B-cell lymphoma (DLBCL). ... (2013-05-01) The B-cell receptor (BCR) is a key component of normal B-cell development and adaptive immunity. The BCR is composed of a surface immunoglobulin, which recognizes specific antigens, and a signaling component that is composed of CD79A and CD79B heterodimers. ... (2013-05-01) In this review, we will discuss the normal function of the BCR signaling pathway, the genetic and epigenetic alterations of this pathway in B-cell malignancies, and the recent clinical data on specific inhibitors of this pathway. [3](#)
- DS55980254:** A Novel PTDSS1 Inhibitor for B-cell Lymphoma Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

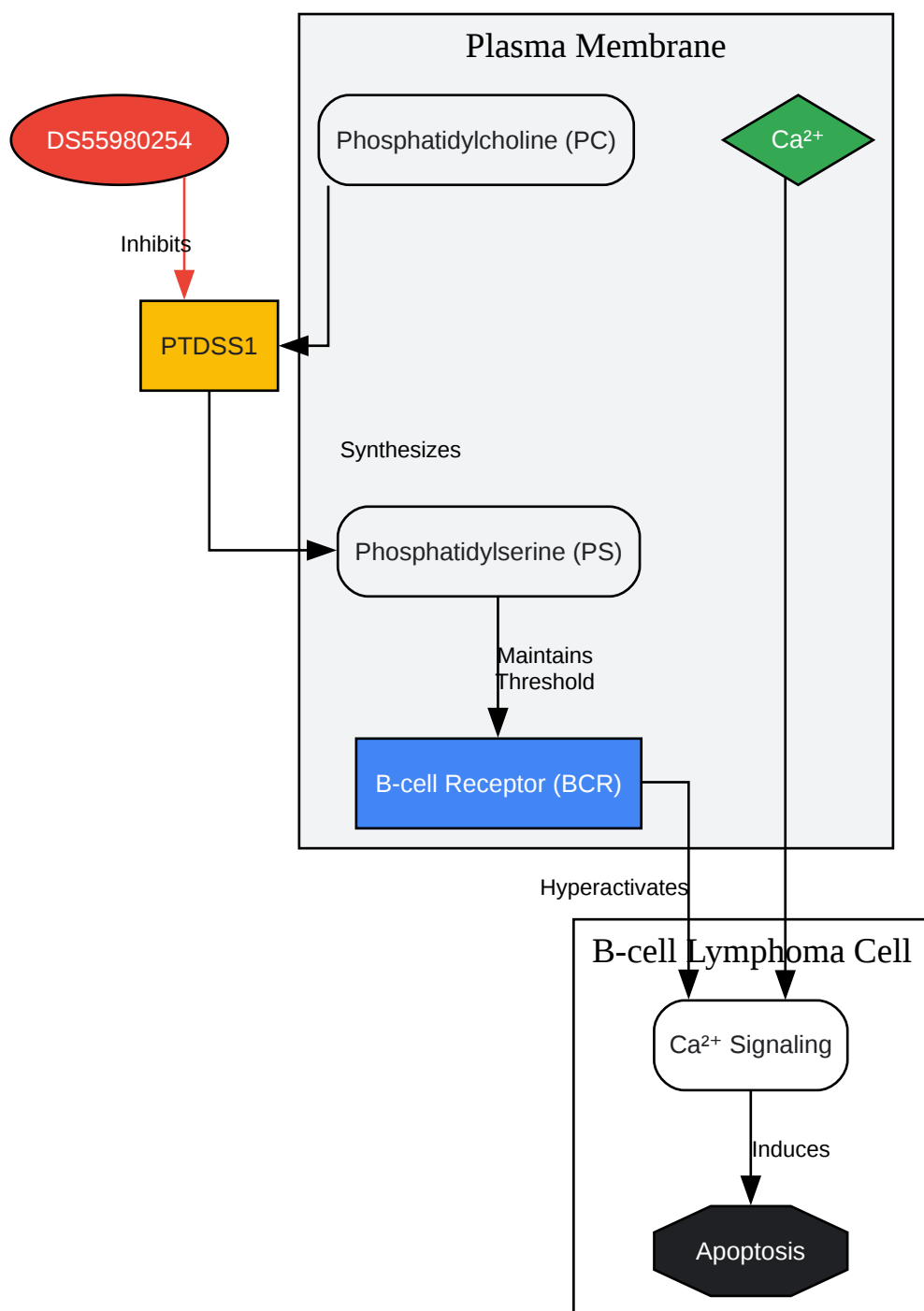
## Introduction

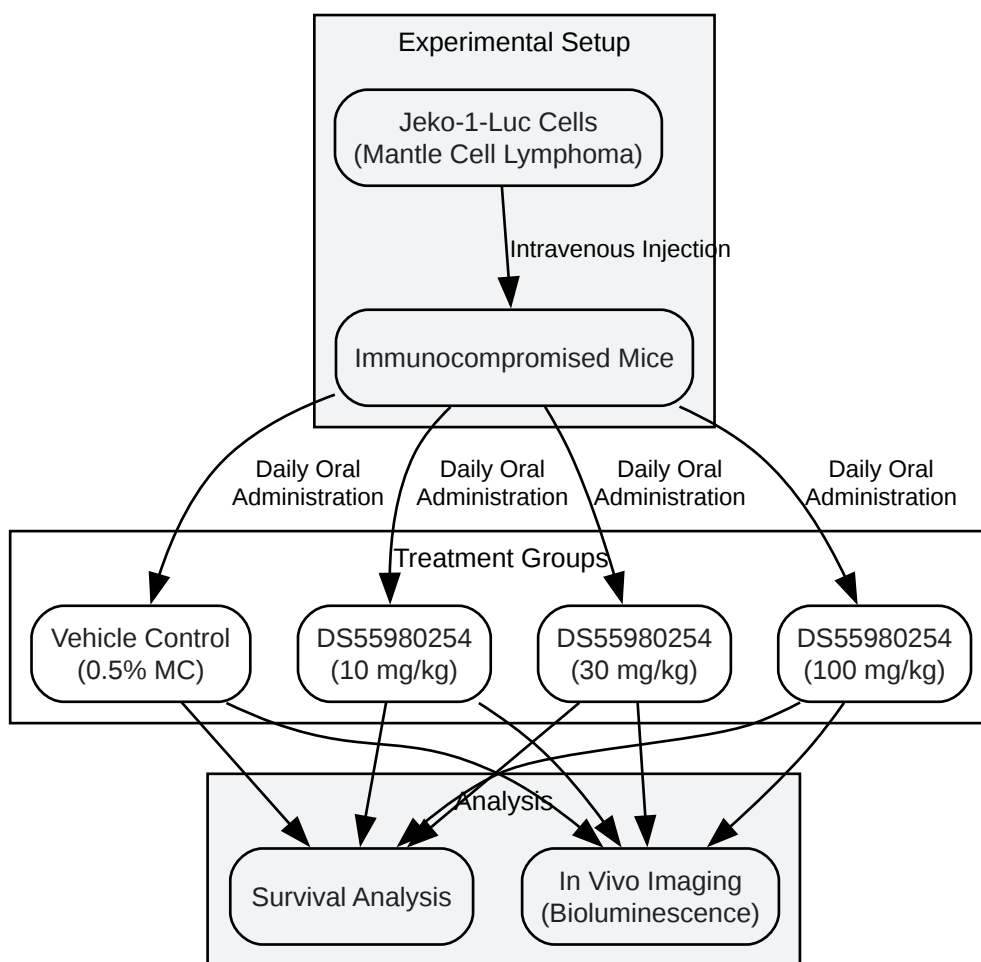
**DS55980254** is an orally active and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), a critical enzyme in the synthesis of phosphatidylserine (PS).[\[4\]](#) Emerging research has identified PTDSS1 as a promising therapeutic target in B-cell lymphomas, a group of cancers that rely heavily on PS synthesis for survival.[\[5\]\[6\]](#) This technical guide provides a comprehensive overview of **DS55980254**, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

## Core Mechanism of Action

**DS55980254** functions by specifically inhibiting PTDSS1, one of the two enzymes responsible for PS synthesis in mammalian cells.[\[4\]\[7\]](#) PTDSS1 catalyzes the conversion of phosphatidylcholine (PC) to PS.[\[8\]](#) In B-cell lymphoma cells, which exhibit a high dependency on PS, the inhibition of PTDSS1 leads to a significant reduction in intracellular PS levels.[\[5\]\[6\]](#) This disruption of phospholipid homeostasis has profound downstream effects, ultimately triggering apoptotic cell death.[\[5\]](#)

A key consequence of PTDSS1 inhibition is the alteration of the plasma membrane's phospholipid composition. This imbalance lowers the activation threshold of the B-cell receptor (BCR), a crucial signaling pathway for B-cell survival and proliferation.<sup>[5][6]</sup> The aberrant, spontaneous hyperactivation of the BCR signaling cascade leads to an increase in downstream signaling, including elevated intracellular calcium levels, which culminates in apoptosis.<sup>[5][6]</sup>





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